REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([I:12])[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[CH2:14]([Al+:15][CH2:16][CH:17]([CH3:18])[CH3:19])[CH:20]([CH3:21])[CH3:22].[CH2:24]([Cl:25])[Cl:26].[ClH:23].[H-:13]>>[Br:1][c:2]1[cH:3][c:4]([I:12])[cH:5][c:6]([CH2:7][OH:8])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)cc(I)c1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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OCc1cc(Br)cc(I)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |